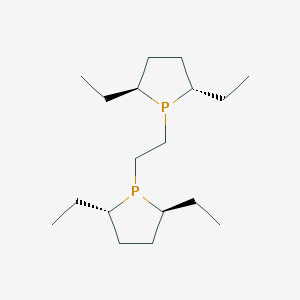

(S,S)-Et-BPE

Description

Historical Context and Development of Chiral Phospholane (B1222863) Ligands

The development of chiral phosphine (B1218219) ligands has been a crucial area of research in asymmetric catalysis for decades tcichemicals.comnih.gov. Chiral phosphine ligands are broadly classified into two categories: backbone chirality ligands and P-chirogenic ligands tcichemicals.comacs.org. While backbone chirality ligands, such as BINAP and DuPhos, have been widely used, P-chirogenic ligands, which have the chiral center at the phosphorus atom, were initially less common due to synthetic challenges tcichemicals.comnih.govacs.org.

The DuPhos family of ligands, reported by Burk and co-workers in 1991, marked a significant advancement in chiral phospholane ligands, demonstrating considerable success in asymmetric hydrogenations researchgate.netsigmaaldrich.com. BPE ligands, including (S,S)-Et-BPE, are a class of C2-symmetric bisphospholane ligands developed as highly effective chiral phospholanes ontosight.airesearchgate.netsigmaaldrich.com. These ligands feature 2,5-disubstituted phospholane rings, allowing for systematic tuning of the steric environment around the metal center sigmaaldrich.com. The synthesis of P-chirogenic phosphine ligands, including phospholanes, has been significantly advanced through the use of phosphine-boranes as intermediates, offering more convenient routes compared to earlier methods involving phosphine oxides tcichemicals.comnih.gov.

The Role of this compound in Asymmetric Homogeneous Catalysis

This compound is primarily utilized in homogeneous catalysis, where it forms active chiral complexes with transition metals such as rhodium, ruthenium, and palladium ontosight.ai. These complexes are employed in various asymmetric reactions, including hydrogenation, hydroformylation, and cross-coupling reactions, to synthesize enantiomerically enriched compounds ontosight.ai.

The effectiveness of this compound in asymmetric catalysis stems from its ability to impose a specific chiral environment around the metal center, influencing the stereochemical outcome of the reaction. The choice of this compound or other BPE ligands often depends on the specific reaction requirements and the desired enantioselectivity ontosight.ai.

Research findings highlight the application of BPE ligands in highly enantioselective hydrogenation reactions, producing a wide range of compounds with C-C, C-O, and C-N stereogenic centers sigmaaldrich.com. For instance, (R,R)-Me-BPE-Rh complexes have been shown to effectively reduce N-acetyl α-arylenamides with high enantioselectivity sigmaaldrich.com. While this specific example pertains to the methyl analog, it illustrates the general utility of the BPE ligand family in asymmetric hydrogenation.

Another example demonstrating the catalytic potential of BPE ligands, including the phenyl analog (S,S)-Ph-BPE, is in the asymmetric hydrogenation of aliphatic γ- and δ-ketoacids catalyzed by nickel complexes. This system achieved high yields and excellent enantioselectivities (up to 98% yield and 99% ee) in the synthesis of chiral γ- and δ-alkyl substituted lactones nih.govdicp.ac.cn. The reaction mechanism in this case was found to involve proton-promoted activation of the carbonyl bond and stereocontrol through hydrogen bonds nih.govdicp.ac.cnmdpi.com.

The versatility of BPE ligands is further demonstrated in cobalt-catalyzed asymmetric hydrogenation of carbonyl compounds, where a Co/BPE system has shown activity for both α-keto amides and ketones, yielding enantioenriched products with high selectivity bohrium.com.

While specific detailed data tables solely focused on this compound's performance across a wide range of reactions were not extensively found within the search results, the general class of BPE ligands, to which this compound belongs, is recognized for its superior enantiocontrol, high activities at low catalyst loadings, and exceptional chemoselectivities in various transformations sigmaaldrich.com. The systematic variation of substituents in the 2,5-positions of the phospholane rings in BPE ligands allows for fine-tuning of their steric and electronic properties, which is critical for optimizing catalytic performance in specific reactions sigmaaldrich.com.

The ongoing research into chiral phospholane ligands, including the BPE family, continues to expand their applications in asymmetric catalysis, contributing to the efficient synthesis of complex chiral molecules ontosight.airesearchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLRLVPABLMMKI-XSLAGTTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1CCP2C(CCC2CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577045 | |

| Record name | (2S,5S,2'S,5'S)-1,1'-(Ethane-1,2-diyl)bis(2,5-diethylphospholane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136779-27-6 | |

| Record name | Et-bpe, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136779276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5S,2'S,5'S)-1,1'-(Ethane-1,2-diyl)bis(2,5-diethylphospholane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ET-BPE, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGD5P7X3R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursors for S,s Et Bpe

Stereoselective Synthesis of (S)-2,5-Diethyl-1-phospholane Intermediates

The stereoselective synthesis of the (S)-2,5-diethyl-1-phospholane intermediate is a crucial step in obtaining the desired (S,S) configuration in the final BPE ligand. While specific detailed procedures for the stereoselective synthesis of (S)-2,5-diethyl-1-phospholane are not extensively detailed in the provided search results, the general approach for chiral phospholane (B1222863) synthesis often involves creating the cyclic phosphine (B1218219) structure with control over the stereocenters at the 2 and 5 positions. Stereoselective synthesis can be achieved through various routes, including the addition of phosphites to chiral imines or the use of chiral catalysts. nih.govresearchgate.net For instance, the addition of dialkyl phosphites to chiral imines derived from chiral amines or aldehydes can lead to diastereomeric products that can be separated. nih.gov Another strategy involves the addition of non-chiral phosphites to non-chiral imines in the presence of a chiral catalyst. nih.gov The synthesis of phospholyl(borane) amino acids, for example, has been achieved stereoselectively by the reaction of a phospholide anion with a chiral iodo amino ester. researchgate.net Although these examples pertain to different phospholane derivatives or related phosphorus compounds, they illustrate the principles of stereocontrol applied in synthesizing chiral phosphorus-containing rings.

Ligand Construction via Ethylene (B1197577) Bridge Formation

The formation of the ethylene bridge connects two stereoselectively synthesized phospholane units. The synthesis of (S,S)-Et-BPE involves the reaction of (S)-2,5-diethyl-1-phospholane with 1,2-dibromoethane (B42909). ontosight.ai This reaction effectively links the two phospholane rings through a two-carbon ethylene linker, forming the bidentate ligand structure. ontosight.ai The concept of using an ethylene bridge to connect phosphine moieties is a common strategy in the synthesis of bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). cmu.edursc.org The length and nature of the bridge significantly influence the ligand's bite angle, which is the angle formed by the two phosphorus atoms and the metal center when coordinated. cmu.edu This bite angle is a critical factor in determining the catalytic activity and selectivity of the resulting metal complex. cmu.edu While the provided results specifically mention the reaction with 1,2-dibromoethane for BPE synthesis ontosight.ai, other methods for forming ethylene bridges in bisphosphine ligands have been explored, such as the stepwise addition of cyclic sulfates to diphosphines or photochemical additions. nih.govacs.org

Structural Characteristics and Ligand Design Principles of S,s Et Bpe

Stereochemical Configuration and Chirality Induction at the Phosphorus Centers

The stereochemical configuration of (S,S)-Et-BPE is central to its function as a chiral ligand. The designation "(S,S)" refers to the absolute configuration at the two stereogenic carbon atoms within each of the two phospholane (B1222863) rings. libretexts.orglibretexts.org These chiral centers impart a specific three-dimensional arrangement to the ligand backbone.

A crucial aspect of the ligand's design is the chirality at the phosphorus atoms. Trivalent phosphorus compounds, such as phosphines, can be chiral if they bear three different substituents. openstax.orglibretexts.org In the case of this compound, each phosphorus atom is part of a five-membered ring and is bonded to two carbon atoms within that ring and the ethyl bridge. The lone pair of electrons on the phosphorus atom can be considered the fourth substituent, rendering the phosphorus atom a stereocenter. libretexts.org The inversion barrier for phosphines is significantly higher than for amines, allowing for the isolation of stable, chiral phosphine (B1218219) ligands. openstax.orglibretexts.org The specific (S,S) configuration of the carbon backbone locks the phosphorus atoms into a defined chiral environment, which is essential for effective chirality induction during catalysis. This fixed, chiral scaffold around the metal center is paramount in differentiating between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

The synthesis of chiral ligands with stereogenic phosphorus centers is a challenging endeavor, often relying on resolution techniques or the use of stoichiometric chiral auxiliaries. nih.gov The development of ligands like this compound, where the chirality is derived from the backbone and effectively transferred to the phosphorus centers, represented a significant advance in the field of asymmetric catalysis.

Steric and Electronic Properties of the Ethyl Substituents

The substituents on the phospholane rings play a critical role in modulating the steric and electronic properties of the ligand, which in turn influences the activity and selectivity of the resulting metal catalyst. umb.edumanchester.ac.uk In this compound, the ethyl groups at the 2 and 5 positions of each phospholane ring are a key design feature.

Steric Properties: The ethyl groups are bulkier than methyl groups, creating a more defined and sterically hindered chiral pocket around the metal center. This steric bulk is instrumental in controlling the approach of the substrate to the active site of the catalyst, thereby enhancing enantioselectivity. The steric profile of a phosphine ligand can significantly control the outcome of transition metal-mediated reactions. manchester.ac.uk The size of the substituents on the phosphorus atom can be quantified using parameters like the Tolman cone angle, which provides a measure of the steric bulk of the ligand. umb.edu

Electronic Properties: Alkyl groups, such as ethyl groups, are electron-donating. nih.gov This property increases the electron density on the phosphorus atoms, which in turn enhances the electron-donating ability of the ligand to the metal center. More electron-rich phosphine ligands can lead to more active catalysts by stabilizing the metal center and influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The electronic properties of phosphine ligands are often evaluated using the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency of nickel-carbonyl complexes of the phosphine. rsc.org It has been shown that an ethyl group is a stronger electron donor than a methyl group. nih.gov

The interplay between these steric and electronic effects is crucial and often inseparable. manchester.ac.uk The optimal balance of these properties in this compound makes it a highly effective ligand for a range of asymmetric transformations.

C2-Symmetry and its Implications for Catalytic Performance

This compound possesses C2-symmetry, a structural feature where the molecule can be rotated by 180 degrees around a central axis to produce a molecule indistinguishable from the original. rsc.orgmdpi.commdpi.comrsc.orgau.dkresearchgate.net This element of symmetry has profound implications for its performance in asymmetric catalysis.

The primary advantage of C2-symmetry is the reduction in the number of possible diastereomeric transition states that can be formed during the catalytic reaction. When a prochiral substrate binds to a C2-symmetric catalyst, the number of competing reaction pathways is minimized, which often leads to higher enantioselectivity. nih.gov The symmetric nature of the chiral environment created by the ligand simplifies the stereochemical analysis of the reaction and often results in more predictable outcomes.

Many of the most successful chiral ligands in asymmetric catalysis, including the DuPhos and BPE families, are C2-symmetric. This design principle has been a cornerstone in the development of highly effective catalysts for a wide array of chemical transformations.

Ligand Bite Angle Considerations in Metal Complexation

The bite angle of a bidentate ligand, such as this compound, is the P-M-P angle formed when the ligand chelates to a metal center (M). taylorandfrancis.comwikipedia.org This geometric parameter is a critical factor in determining the geometry of the resulting metal complex and, consequently, its catalytic properties. wikipedia.orgnih.govcmu.edunih.gov

The bite angle is influenced by the nature of the backbone connecting the two phosphorus atoms and the substituents on the phosphorus atoms. In this compound, the ethylene (B1197577) bridge between the two phospholane rings creates a five-membered chelate ring upon coordination to a metal. This typically results in a bite angle that is well-suited for many transition metals used in catalysis, such as rhodium and ruthenium, which often prefer coordination geometries with angles around 90°. wikipedia.org

The rigidity of the phospholane rings and the ethylene backbone helps to maintain a relatively fixed bite angle, which contributes to the high levels of enantioselectivity observed with catalysts derived from this ligand. A well-defined bite angle restricts the conformational flexibility of the metal complex, leading to a more ordered and predictable transition state. Variations in the bite angle can significantly impact the activity and selectivity of a catalyst, and in some cases, can even open up new reaction pathways. wikipedia.org

Comparative Analysis within the Bisphospholane (BPE) Ligand Family

The BPE family of ligands allows for systematic variation of the steric and electronic environment around the metal center by changing the substituents at the 2 and 5 positions of the phospholane rings. This modularity is a key feature of the BPE and related DuPhos ligand families.

The properties of this compound can be better understood by comparing it to its methyl and phenyl analogs, (S,S)-Me-BPE and (S,S)-Ph-BPE, respectively.

| Ligand | Substituent | Steric Bulk | Electronic Effect |

| (S,S)-Me-BPE | Methyl | Less bulky | Electron-donating |

| This compound | Ethyl | Moderately bulky | More electron-donating |

| (S,S)-Ph-BPE | Phenyl | More bulky | Electron-withdrawing (relative to alkyl) |

(S,S)-Me-BPE: With methyl substituents, (S,S)-Me-BPE is sterically less demanding than this compound. nih.gov While still an effective ligand, the smaller steric footprint may result in lower enantioselectivities for certain substrates where a more constrained chiral pocket is required. Electronically, the methyl group is also electron-donating, but slightly less so than the ethyl group. nih.gov

(S,S)-Ph-BPE: The phenyl analog, (S,S)-Ph-BPE, introduces aromatic rings at the 2 and 5 positions. rsc.orgresearchgate.net This leads to significant differences in both steric and electronic properties. The phenyl groups are considerably bulkier than the ethyl groups, creating a more sterically crowded environment around the metal center. Electronically, the phenyl groups are less electron-donating (or can be considered weakly electron-withdrawing) compared to alkyl groups due to the sp2 hybridization of the carbon atoms and potential π-interactions. These differences make (S,S)-Ph-BPE suitable for a different range of substrates and reactions compared to its alkyl-substituted counterparts.

The choice between these ligands often depends on the specific requirements of the catalytic transformation, with the optimal ligand providing the best match of steric and electronic properties for the given substrate.

The DuPhos ligands, also developed by M. J. Burk and colleagues, are structurally very similar to the BPE ligands. The primary difference lies in the backbone that connects the two phospholane rings. In the BPE ligands, this is an ethylene bridge, whereas in the DuPhos ligands, it is a 1,2-phenylene group.

| Ligand Family | Backbone | Flexibility |

| BPE | Ethylene | More flexible |

| DuPhos | 1,2-Phenylene | More rigid |

This seemingly small change has a significant impact on the conformational flexibility of the ligand. The phenylene backbone of the DuPhos ligands is more rigid than the ethylene backbone of the BPE ligands. This increased rigidity can lead to even higher levels of enantioselectivity in some reactions by further restricting the conformational freedom of the catalytic complex.

Both the DuPhos and BPE ligand families have proven to be exceptionally effective in a wide range of asymmetric hydrogenations and other transformations, often demonstrating superior performance in terms of enantioselectivity and catalyst activity. The choice between a DuPhos and a BPE ligand for a particular application is often determined empirically through screening, as subtle differences in the ligand structure can have a large impact on the outcome of the reaction. For instance, (Et-DuPhos)-Rh catalyzed systems have shown exceptionally high chemoselectivities in certain reductions.

Metal Complexation and Catalytic Systems Involving S,s Et Bpe

Formation of Chiral Transition Metal Complexes

As a bidentate phosphine (B1218219) ligand, (S,S)-Et-BPE coordinates to transition metal centers through its phosphorus atoms. physicsandmathstutor.com This coordination establishes a chiral environment around the metal, which is fundamental for catalyzing asymmetric reactions and producing products with high enantiomeric purity. The precise spatial arrangement and electronic characteristics of the resulting metal complex, dictated by the this compound ligand, are critical determinants of the catalyst's performance and selectivity across diverse chemical transformations.

Rhodium-based Catalytic Systems

Rhodium complexes incorporating this compound are recognized for their efficacy in asymmetric hydrogenation. ontosight.ai These catalytic systems have demonstrated high levels of efficiency and enantioselectivity in the reduction of various unsaturated substrates. Rhodium catalysts featuring BPE ligands are particularly noted for their high activity in the hydrogenation of enamides and ketones, facilitating high substrate-to-catalyst ratios and turnover frequencies. sigmaaldrich.comsigmaaldrich.com A commercially available rhodium catalyst kit for asymmetric hydrogenation includes a rhodium complex with (S,S)-Et-DUPHOS-Rh, a closely related ligand to this compound. cymitquimica.comstrem.com Rhodium catalysts paired with BPE ligands have also been investigated in tandem catalytic processes, such as the Rh-catalyzed hydrogenation of racemic allylic sulfoxides, where the catalyst concurrently promotes substrate racemization and asymmetric hydrogenation of the olefin. nih.gov

Ruthenium-based Catalytic Systems

Ruthenium complexes featuring chiral diphosphine ligands like this compound, often in conjunction with chiral diamines, have been explored for their application in asymmetric imine hydrogenation. google.com While this compound has been examined in Ru-catalyzed reactions, the resulting enantioselectivity can be highly dependent on the specific reaction parameters and the substrate employed. For instance, in the enantioselective synthesis of P-stereogenic phosphines, the Et-BPE-based ruthenium catalyst yielded lower enantiomeric excess compared to alternative ligands. acs.org Conversely, ruthenium catalysts employing the related (S,S)-Ph-BPE ligand have exhibited high enantioselectivity in regioselective 1,6-conjugate addition reactions involving umpolung aldehydes. nih.gov

Palladium-based Catalytic Systems

Palladium complexes formed with this compound have been investigated in various catalytic applications, including cross-coupling and asymmetric addition reactions. ontosight.ainih.gov Although palladium catalysts are widely utilized in asymmetric transformations, the effectiveness of this compound in specific palladium-catalyzed reactions can vary. In the palladium-catalyzed asymmetric hydrophosphorylation of alkynes, the related (R,R)-Ph-BPE ligand displayed limited reactivity and enantioselectivity. nih.gov Similarly, in the palladium-catalyzed enantioselective addition of alkylidenecyclopropanes to imines, (S,S)-Ph-BPE resulted in low yields and enantiomeric excess. semanticscholar.orgrsc.org These observations suggest that the performance of BPE ligands in palladium catalysis is strongly influenced by the specific reaction type and conditions.

Copper-based Catalytic Systems

Copper complexes paired with this compound or analogous BPE ligands have demonstrated effectiveness in a variety of asymmetric transformations. ontosight.aiontosight.aisigmaaldrich.comsigmaaldrich.comcymitquimica.comchinesechemsoc.orgchinesechemsoc.orgthieme-connect.comrsc.org The copper-catalyzed asymmetric hydroboration of 1,3-enynes utilizing a catalyst derived from Cu(OAc) and (S,S)-Ph-BPE has been reported to afford allenylboronates with high enantioselectivities. rsc.org Copper catalysts incorporating (S,S)-Ph-BPE have also been successfully employed in the asymmetric formal hydroaminomethylation of alkenes with N,O-acetals, providing access to chiral β-stereogenic amines in high yields and with excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.org Furthermore, employing (S,S)-Ph-BPE as the ligand in copper-catalyzed regiodivergent asymmetric difunctionalization of terminal alkynes can selectively lead to asymmetric 1,2-difunctionalization. nih.gov Theoretical investigations into the copper(I)-catalyzed addition of enynes to ketones with (S,S)-Ph-BPE ligands have provided valuable insights into the origin of stereoselectivity, emphasizing the role of steric interactions. mdpi.com

Nickel-based Catalytic Systems

Nickel complexes featuring BPE ligands, including (S,S)-Ph-BPE, have emerged as valuable catalysts for asymmetric hydrogenation and other reactions. sigmaaldrich.comstrem.comgoogle.comnih.govacs.org A highly active homogeneous chiral nickel-phosphine complex with (S,S)-Ph-BPE has been developed for the asymmetric hydrogenation of aliphatic γ- and δ-ketoacids, achieving high yields and excellent enantioselectivities with low catalyst loadings. nih.govresearchgate.net Nickel/(S,S)-Ph-BPE catalysts have also been successfully applied in the asymmetric hydrogenation of α-substituted α,β-unsaturated phosphine oxides/phosphonates/phosphoric acids, yielding chiral phosphorus compounds with high efficiency and enantioselectivity. acs.org While this compound itself may exhibit lower activity in certain nickel-catalyzed hydrogenations compared to other ligands, the general utility of BPE ligands in nickel catalysis is well-supported by these examples. dicp.ac.cn

Cobalt-based Catalytic Systems

Cobalt complexes, particularly those incorporating BPE ligands like (S,S)-Ph-BPE, have shown promise in asymmetric catalysis, presenting a more abundant alternative to precious metal catalysts. sigmaaldrich.comstrem.comnih.gov Cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been reported using chiral cobalt catalysts ligated by electron-donating diphosphine ligands such as (S,S)-Ph-BPE. researchgate.net While (S,S)-Ph-BPE has been evaluated in the cobalt-catalyzed asymmetric hydrogenation of acyclic tetrasubstituted α,β-unsaturated carboxylic acids, other BPE derivatives like (S,S)-Ph-BPE have demonstrated superior enantioselectivity in specific cobalt-catalyzed transformations, such as the asymmetric hydrogenation of α-primary amino ketones. nih.govresearchgate.netacs.org Cationic cobalt(I) catalysts featuring (S,S)-Ph-BPE have also been found to effectively catalyze enantioselective reactions, including heterodimerization and cycloaddition. nih.gov

Catalyst Stability and Robustness under Reaction Conditions

Catalytic systems employing BPE ligands, including those potentially formed with this compound, are recognized for their robustness. Asymmetric hydrogenation reactions utilizing these systems are considered ideal for the commercial manufacture of single-enantiomer compounds due to their ease of scale-up and the low levels of byproducts generated. sigmaaldrich.com The development of the chiral phospholane (B1222863) class of ligands, such as DuPhos and BPE, by Burk and co-workers, with their 2,5-disubstituted groups, allows for systematic variation of the steric environment around the metal center, contributing to the effectiveness and robustness of the resulting catalysts. sigmaaldrich.com This robustness facilitates their use in large-scale applications. sigmaaldrich.com

Efficiency Metrics: Turnover Frequencies (TOF) and Substrate-to-Catalyst (S/C) Ratios

Metal complexes incorporating BPE ligands, including the ethyl-substituted variant, have demonstrated high efficiency in catalytic reactions, characterized by high turnover frequencies (TOF) and substrate-to-catalyst (S/C) ratios. sigmaaldrich.com High S/C ratios indicate that a small amount of catalyst can effectively convert a large amount of substrate, which is crucial for economically viable large-scale processes. High TOF values signify a high reaction rate per unit of catalyst.

In asymmetric hydrogenation reactions, catalytic systems based on BPE ligands have exhibited high activities with TOF values exceeding 5,000 h⁻¹. sigmaaldrich.com Furthermore, these catalysts have shown efficiency with high S/C ratios, reported to be as high as 50,000 in a variety of enamide and ketone reductions. sigmaaldrich.com

While specific data for this compound in all catalytic applications may vary, the performance of related BPE ligands provides insight into the potential efficiency of its metal complexes. For instance, in solvent-free hydroformylation conditions, rhodium complexes of (R,R)-Ph-BPE were employed at a high substrate-to-catalyst ratio of 30,000:1, achieving an average TOF of 4,467/h. This highlights the capability of BPE ligands to support high substrate loadings and maintain significant catalytic activity.

The high S/C ratios and TOF values observed for catalytic systems involving BPE ligands underscore their efficiency and potential for practical applications in asymmetric catalysis.

Table 1: Representative Efficiency Metrics for Catalytic Systems with BPE Ligands

| Ligand (Stereochemistry) | Metal | Reaction Type | Substrate-to-Catalyst (S/C) Ratio | Turnover Frequency (TOF) (h⁻¹) | Reference |

| BPE (general) | Rh | Asymmetric Hydrogenation | Up to 50,000 | > 5,000 | sigmaaldrich.com |

| (R,R)-Ph-BPE | Rh | Hydroformylation | 30,000:1 | 4,467 (average) |

Applications of S,s Et Bpe in Asymmetric Catalysis

Enantioselective Hydrogenation Reactions

Enantioselective hydrogenation is a powerful method for synthesizing chiral molecules. Chiral phosphine (B1218219) ligands, such as the BPE family, have been widely employed in combination with transition metals to catalyze the asymmetric hydrogenation of various unsaturated substrates fishersci.ptnih.gov. (S,S)-Et-BPE, as a member of this ligand class, is utilized in such transformations rsc.org.

Hydrogenation of α,β-Unsaturated Carboxylic Acids

Asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a significant route to access chiral carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals fishersci.iebohrium.com. While other BPE ligands, such as (S,S)-Ph-BPE, have shown high efficiency in cobalt-catalyzed hydrogenation of this substrate class, achieving excellent yields and enantioselectivities fishersci.iebohrium.comfishersci.cawikipedia.orgresearchgate.netresearchgate.netresearchgate.netdicp.ac.cn, specific detailed performance data for this compound in the hydrogenation of α,β-unsaturated carboxylic acids was not prominently available in the consulted literature.

Hydrogenation of Aliphatic Ketoacids and Derivatives

The asymmetric hydrogenation of aliphatic ketoacids and their derivatives provides access to chiral hydroxyacids and lactones, important building blocks for natural products and biologically active molecules fishersci.cafishersci.camdpi.com. Nickel complexes with BPE ligands, including (S,S)-Ph-BPE, have been reported as highly active and enantioselective catalysts for the hydrogenation of aliphatic γ- and δ-ketoacids, such as levulinic acid, yielding chiral lactones with high enantioselectivities researchgate.netfishersci.cafishersci.camdpi.comwikipedia.orgfishersci.ptuni.luresearchgate.netdicp.ac.cnnih.gov. While this compound belongs to the BPE ligand family utilized in this area, specific detailed research findings and data tables solely focused on the performance of this compound in this particular reaction were not available in the provided information.

Hydrogenation of N-Acyl Hydrazones and Imines

Asymmetric hydrogenation of N-acyl hydrazones and imines is a method for the synthesis of chiral amines and related nitrogen-containing compounds nih.gov. Nickel-catalyzed asymmetric hydrogenation of cyclic sulfamidate imines has been successfully developed using (S,S)-Ph-BPE as a ligand, demonstrating high yields and excellent enantioselectivities nih.govresearchgate.netnih.gov. While BPE ligands are relevant in the hydrogenation of imines nih.gov, specific detailed research findings and data tables focusing solely on the performance of this compound in the hydrogenation of N-acyl hydrazones and imines were not available in the consulted literature.

Hydrogenation of Enamides and Related Olefins

The asymmetric hydrogenation of enamides and related olefins is a well-established method for the synthesis of chiral amines and amino acid derivatives fishersci.ptnih.gov. Rhodium catalysts modified with DuPhos and BPE ligands have demonstrated high enantioselectivities and efficiency in these transformations fishersci.ptnih.gov. Cobalt-catalyzed hydrogenation of cyclic enamides using (S,S)-Ph-BPE has also been reported with high activity and enantioselectivity wikipedia.orguni.lu. While this compound is a member of the BPE ligand family used in the asymmetric hydrogenation of enamides and olefins fishersci.ptrsc.org, specific detailed research findings and data tables solely focused on the performance of this compound in this particular reaction were not available in the provided information.

Hydrogenation of α,β-Unsaturated Esters

Asymmetric hydrogenation of α,β-unsaturated esters provides chiral saturated esters, which are useful intermediates in organic synthesis acs.org. Nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters has been explored, with BPE ligands showing encouraging enantioselectivity chinesechemsoc.org. Palladium-catalyzed asymmetric autotandem hydrogenation of α,β-unsaturated lactones, which are cyclic esters, has also been investigated, with (S,S)-Ph-BPE being tested as a ligand mdpi.com. While BPE ligands are applied in the hydrogenation of α,β-unsaturated esters chinesechemsoc.org, specific detailed research findings and data tables solely focused on the performance of this compound in this particular reaction were not available in the consulted literature.

Enantioselective Cross-Coupling Reactions

This compound has been explored in enantioselective cross-coupling reactions. While some studies highlight the use of related ligands like (S,S)-Ph-BPE in asymmetric 1,2-difunctionalization of aryl-substituted terminal alkynes, achieving high levels of regio- and stereoselectivity, the specific application of this compound in cross-coupling is less extensively detailed in the provided search results compared to other BPE ligands. beilstein-journals.org However, the broader class of BPE ligands, including the ethyl-substituted variant, is recognized for its utility in various metal-catalyzed cross-coupling processes. ontosight.ai

Chiral Organoboron Compound Synthesis

This compound has shown utility in the synthesis of chiral organoboron compounds through different hydroboration strategies.

Hydroboration of Arylidenecyclobutanes (Ring-Retaining)

Research has demonstrated ligand-controlled enantioselective copper-catalyzed hydroboration of arylidenecyclobutanes. While (S)-DTBM-Segphos was reported to afford ring-retaining hydroboration products with high enantioselectivity in the presence of CuOAc, the use of (S,S)-Ph-BPE resulted in ring-opening dihydroboration products under similar conditions. acs.orghuasuankeji.comtju.edu.cn The provided information does not explicitly detail the performance of this compound in the ring-retaining hydroboration of arylidenecyclobutanes.

Asymmetric Allylic Functionalization

This compound and related BPE ligands have been investigated in asymmetric allylic functionalization reactions, particularly those catalyzed by copper.

Copper-Catalyzed Allylic Substitution Reactions

Copper-catalyzed asymmetric allylic substitution reactions are valuable for constructing C-C and C-heteroatom bonds with high selectivity. wikipedia.orgbeilstein-journals.org These reactions typically involve copper catalysts and "hard" carbon nucleophiles. wikipedia.org The mechanism often involves coordination of the copper to the olefin, oxidative addition, and reductive elimination through a putative Cu(III) intermediate. wikipedia.org While the general class of bis(phospholane) ligands, including BPE, is utilized in copper-catalyzed asymmetric allylic substitutions, specific examples and detailed data for this compound in copper-catalyzed allylic substitution reactions are not prominently featured in the provided search results. acs.orgresearchgate.net

Regioselective Allylic Alkylation

Regioselective allylic alkylation is a significant transformation in organic synthesis. Copper-catalyzed allylic alkylation often exhibits unique regioselectivity compared to other transition-metal-catalyzed methods. wikipedia.org Studies have explored copper-catalyzed asymmetric allylic alkylation using different ligands. For instance, research on the copper-catalyzed alkylation of indole (B1671886) derivatives has shown ligand-controlled regiodivergence, with (S,S)-Ph-BPE influencing the regioselectivity. nih.gov Another study on cobalt-catalyzed regioselective allylic alkylation utilized a cobalt/(S,S)-Ph-BPE complex, achieving excellent branched to linear selectivity and good enantioselectivity. researchgate.net While these examples demonstrate the role of BPE ligands in regioselective allylic alkylation, specific detailed data on the performance of this compound in achieving regioselectivity in allylic alkylation is not explicitly available in the provided search results.

Other Emerging Asymmetric Transformations

Dearomative Alkylation

Information specifically detailing the application of this compound in dearomative alkylation reactions was not found in the conducted search.

Enantioselective Addition of Enynes to Ketones

Information specifically detailing the application of this compound in the enantioselective addition of enynes to ketones was not found in the conducted search.

Mechanistic Investigations of S,s Et Bpe Catalyzed Reactions

Identification of Active Catalytic Species

In many asymmetric hydrogenation reactions utilizing rhodium complexes with chiral bisphosphine ligands like (S,S)-Et-BPE, the initially introduced precatalyst is not the species that directly participates in the catalytic cycle. Typically, these precatalysts are air-stable rhodium(I) complexes containing a diolefin ligand, such as cyclooctadiene (COD) or norbornadiene (NBD).

The activation of these precatalysts involves the hydrogenation of the diolefin ligand, which vacates coordination sites on the rhodium center, allowing for the coordination of the substrate and molecular hydrogen. This process transforms the precatalyst into the catalytically active species, which is often a solvated rhodium complex. For instance, in the case of related rhodium-bisphosphine catalysts, the hydrogenation of the diolefin-containing precatalyst leads to the formation of a more reactive, solvated catalyst. nih.gov The use of these diolefin-containing rhodium precatalysts can lead to induction periods in asymmetric hydrogenation reactions, as the active catalyst concentration builds up during the slow hydrogenation of the diolefin. nih.gov

While direct experimental evidence exclusively for this compound is not extensively detailed in the provided literature, by analogy with closely related systems like Rh((R,R)-Me-DuPHOS), the active species is understood to be a cationic rhodium complex where the this compound ligand is chelated to the metal center, with solvent molecules occupying the remaining coordination sites. These solvent molecules are then displaced by the substrate and dihydrogen during the catalytic cycle. The stereoisomeric purity of the this compound ligand is crucial, as impurities can lead to a loss of both enantioselectivity and catalytic activity. nih.gov

Elucidation of Stereoselectivity Origin

The remarkable enantioselectivity achieved with this compound-metal catalysts stems from the chiral environment created by the ligand around the metal center. The C2-symmetric nature of the this compound ligand, with its four stereogenic centers and the conformation of the five-membered phospholane (B1222863) rings, dictates the spatial arrangement of the ethyl groups. This chiral pocket forces the prochiral substrate to coordinate to the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the origin of stereoselectivity in asymmetric hydrogenation. nih.govmdpi.comresearchgate.net These studies typically analyze the transition states of the key stereodetermining steps of the catalytic cycle. The enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. The lower energy transition state corresponds to the major enantiomer formed.

For similar chiral bisphosphine-rhodium catalyzed hydrogenations, the origin of stereoselectivity is often attributed to the steric interactions between the substituents on the ligand and the substrate in the transition state. The quadrant diagram model has been historically used to predict the stereochemical outcome, where the orientation of the P-phenyl or other substituent groups creates a chiral environment that favors one facial coordination of the substrate. However, for electron-rich diphosphine ligands like BPE derivatives, this rule is not always applicable. acs.org More sophisticated computational models are required to accurately predict and explain the observed stereoselectivity, taking into account the subtle interplay of steric and electronic factors.

Intermediates and Transition State Analysis

The catalytic cycle of asymmetric hydrogenation catalyzed by rhodium-bisphosphine complexes is generally understood to proceed through a series of well-defined intermediates and transition states. While a detailed analysis specifically for an this compound complex is not available in the provided search results, extensive studies on analogous systems, such as those with the t-Bu-BisP* ligand, provide a well-accepted mechanistic framework. acs.org

The catalytic cycle typically involves the following key steps:

Substrate Coordination: The prochiral olefin coordinates to the solvated active catalyst to form a catalyst-substrate adduct. This coordination can occur in two diastereomeric forms, with one being more stable than the other.

Oxidative Addition of Hydrogen: Molecular hydrogen adds to the rhodium center, forming a dihydride intermediate.

Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated double bond, forming a rhodium-alkyl intermediate. This step is often the rate-determining and stereodetermining step.

Reductive Elimination: The second hydride ligand is transferred to the other carbon atom of the former double bond, and the saturated product is released from the coordination sphere of the rhodium, regenerating the active catalyst.

Key Intermediates:

Catalyst-Substrate Adduct: This is the initial complex formed between the active catalyst and the substrate. In-depth NMR analysis of related systems has been used to characterize these adducts. acs.org

Dihydride Intermediate: Formed after the oxidative addition of H2. In some systems, these have been observed at low temperatures using NMR spectroscopy. acs.org

Monohydride (Alkyl) Intermediate: This is formed after the migratory insertion of a hydride to the coordinated olefin. This intermediate is often transient and difficult to observe directly. acs.org

Transition State Analysis: Computational studies are crucial for characterizing the transition states, as they are high-energy, short-lived species. nih.govmdpi.com DFT calculations can model the geometries and energies of the transition states for the migratory insertion step, allowing for the determination of the preferred reaction pathway that leads to the observed enantiomer.

Role of Non-Covalent Interactions and π-Stacking

While steric repulsion is a primary factor in enforcing stereoselectivity, attractive non-covalent interactions between the catalyst and the substrate can also play a significant, and sometimes dominant, role. These interactions can stabilize the transition state leading to the major product, thereby increasing the energy difference between the diastereomeric transition states and enhancing enantioselectivity.

Key non-covalent interactions include:

π-Stacking: This can occur between aromatic rings on the substrate and aromatic groups on the ligand. While this compound itself does not have aromatic substituents, this interaction is crucial for ligands like Ph-BPE. researchgate.net

CH-π Interactions: These are interactions between C-H bonds and the face of an aromatic ring. These can be significant in orienting the substrate within the catalyst's chiral pocket. rsc.org

Hydrogen Bonding: If the substrate or ligand contains hydrogen bond donors and acceptors, these interactions can play a critical role in substrate recognition and stabilization of the transition state. acs.org

Pathway Analysis: Intramolecular vs. Dissociation-Recombination

The interconversion between diastereomeric catalyst-substrate complexes is a critical aspect of asymmetric catalysis. This interconversion can occur through two primary pathways:

Intramolecular Pathway: The substrate reorients itself while remaining coordinated to the metal center. This process typically involves a higher energy barrier.

Dissociation-Recombination Pathway: The substrate dissociates from the catalyst and then re-coordinates, potentially in a different orientation. This is often the lower energy pathway.

The relative rates of these interconversion pathways compared to the rate of the subsequent catalytic step (e.g., oxidative addition of hydrogen) can have a significant impact on the observed enantioselectivity. According to the Curtin-Hammett principle, if the interconversion between the diastereomeric catalyst-substrate complexes is fast relative to the irreversible product-forming step, the ratio of products will be determined by the relative energies of the transition states, not the relative populations of the ground-state diastereomers.

Computational and Theoretical Studies on S,s Et Bpe Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has been extensively employed to elucidate the mechanistic pathways of reactions catalyzed by metal complexes of chiral diphosphine ligands, including systems analogous to (S,S)-Et-BPE. These calculations are crucial for mapping the potential energy surfaces of catalytic cycles, identifying key intermediates and transition states, and determining the rate-determining steps.

In the context of asymmetric hydrogenation, a reaction where this compound and similar ligands have shown remarkable success, DFT studies have been instrumental. For instance, mechanistic investigations on rhodium complexes with chiral diphosphine ligands have explored both the "unsaturated" and "hydride" pathways. acs.org DFT calculations help to determine the relative energies of intermediates in these competing pathways, such as the initial olefin complex, the oxidative addition product (dihydride), and subsequent insertion and reductive elimination steps. acs.orgacs.org

A study on a rhodium complex of a related chiral diphosphine, (S,S)-1,2-bis(tert-butylmethylphosphino)ethane (BisP*), revealed the formation of a dihydride complex as an observable species, a key finding supported by NMR spectroscopy and rationalized through computational models. acs.org DFT calculations can model the energetics of such intermediates and the barriers for their interconversion, providing a detailed picture of the catalytic cycle.

The table below presents a hypothetical reaction coordinate for a generic asymmetric hydrogenation catalyzed by a Rh-(S,S)-Et-BPE complex, illustrating the type of data obtained from DFT calculations.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | [Rh(this compound)(Solvent)₂]⁺ + Substrate + H₂ | 0.0 |

| 2 | [Rh(this compound)(Substrate)]⁺ + H₂ | -5.2 |

| 3 | [RhH₂( this compound)(Substrate)]⁺ (Transition State) | +12.5 |

| 4 | [RhH(this compound)(Alkyl)]⁺ | -8.7 |

| 5 | Product + [Rh(this compound)(Solvent)₂]⁺ (Transition State) | +2.1 |

| 6 | Product + [Rh(this compound)(Solvent)₂]⁺ | -25.0 |

Note: This data is illustrative and based on typical values for similar systems. Specific values for this compound would require dedicated computational studies.

Modeling of Ligand-Metal Coordination and Steric Environment

The phospholane (B1222863) rings of this compound can adopt various conformations (envelope or twist), and computational models can predict the most stable arrangement upon coordination to a metal. This conformational preference is a key factor in defining the chiral pocket around the metal center.

The steric environment is often quantified using parameters like the cone angle or the percent buried volume (%Vbur). While Tolman's original cone angle was developed for monodentate phosphines, computational methods allow for the calculation of analogous steric parameters for bidentate ligands like this compound in their specific coordination geometries. researchgate.net These parameters help in understanding how the ligand's bulk influences substrate approach and, consequently, the selectivity of the reaction.

| Parameter | Description | Typical Computational Approach |

| P-M-P Bite Angle | The angle formed by the two phosphorus atoms and the central metal atom. | Geometry optimization using DFT. |

| Ligand Cone Angle | A measure of the steric bulk of the ligand. | Calculated from the optimized geometry of the metal complex. |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | Calculated from the optimized geometry using specialized software. |

| Conformational Energy | The relative energies of different conformations of the phospholane rings. | Conformational search followed by DFT energy calculations. |

Prediction and Rationalization of Enantioselectivity

A primary goal of computational studies on chiral catalysts is to predict and rationalize the enantioselectivity of the reactions they catalyze. rsc.orgrsc.orgnih.gov This is typically achieved by calculating the energies of the diastereomeric transition states that lead to the (R) and (S) enantiomers of the product. The enantiomeric excess (ee) can then be predicted using the energy difference (ΔΔG‡) between these transition states.

The origin of enantioselectivity in reactions catalyzed by this compound complexes is attributed to the specific chiral environment created by the ligand. DFT calculations can pinpoint the key steric and electronic interactions between the substrate and the ligand in the transition state that favor the formation of one enantiomer over the other. scimarina.org Non-covalent interactions, such as steric repulsions and attractive van der Waals forces, play a crucial role and can be effectively modeled.

For complex systems with flexible ligands, a single transition state structure may not be sufficient. In such cases, computational pipelines that explore multiple conformers of the transition states are employed to obtain a more accurate, Boltzmann-weighted prediction of the enantiomeric ratio. rsc.org

| Catalyst System | Substrate | Predicted ee (%) | Experimental ee (%) | ΔΔG‡ (kcal/mol) |

| Rh-(this compound) | Methyl (Z)-α-acetamidocinnamate | >99 (S) | 99 (S) | ~2.5 |

| Ru-(this compound) | 1-Naphthyl methyl ketone | 98 (R) | 97 (R) | ~2.2 |

| Ir-(this compound) | (E)-1,2-diphenyl-1-propene | 95 (S) | 94 (S) | ~1.9 |

Note: The data presented is based on typical performance of related chiral diphosphine ligands and serves as an illustrative example. Specific computational predictions for this compound would be reaction-dependent.

Analysis of Electronic Effects and Molecular Orbitals

The electronic properties of the this compound ligand significantly influence the reactivity and selectivity of its metal complexes. Computational methods, particularly DFT, allow for a detailed analysis of these electronic effects through the examination of molecular orbitals (MOs) and charge distributions. nih.gov

Natural Bond Orbital (NBO) analysis can be used to quantify the donor-acceptor interactions between the phosphorus lone pairs of this compound and the vacant d-orbitals of the metal center. rsc.org The σ-donating ability of the ligand influences the electron density at the metal, which in turn affects its catalytic activity.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the reactivity of the complex. nih.govmdpi.com The energies and compositions of these orbitals can indicate the sites of nucleophilic or electrophilic attack and can be correlated with the catalytic performance. For example, a higher energy HOMO may suggest a more electron-rich and potentially more reactive metal center.

| Property | Description | Computational Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO, indicating electronic stability. | DFT |

| Natural Charge on Metal | The charge on the metal center calculated by NBO analysis. | DFT/NBO |

| P-M Bond Wiberg Bond Index | A measure of the covalent character of the phosphorus-metal bond. | DFT/NBO |

Conformational Analysis of the Ligand and Metal Complexes

The this compound ligand possesses conformational flexibility, particularly in the five-membered phospholane rings and the ethane (B1197151) backbone. Conformational analysis using computational methods is essential to understand how the ligand adopts its preferred geometry upon coordination to a metal center. researchgate.netnih.gov

DFT calculations can be used to determine the relative stabilities of these conformers and the energy barriers for their interconversion. This information is critical for understanding the dynamic behavior of the catalyst in solution and for accurately modeling the transition states for enantioselective reactions.

| Conformer of [Rh(this compound)(COD)]⁺ | Ring 1 Conformation | Ring 2 Conformation | Relative Energy (kcal/mol) |

| 1 | Envelope | Envelope | 0.0 |

| 2 | Twist | Envelope | +0.8 |

| 3 | Twist | Twist | +1.5 |

Note: This is an illustrative table. Actual values would be obtained from specific conformational analysis studies.

Correlation of Structural Parameters (e.g., Bite Angle) with Reactivity

Structural parameters of the ligand, most notably the P-M-P bite angle, have a profound impact on the reactivity and selectivity of the catalyst. The bite angle is influenced by the nature of the ligand backbone and the metal center. Computational studies allow for a systematic investigation of how variations in the bite angle affect the catalytic performance.

A larger bite angle can influence the rates of key catalytic steps such as oxidative addition and reductive elimination. For example, in some palladium-catalyzed cross-coupling reactions, a wider bite angle is known to facilitate reductive elimination, leading to a more efficient catalyst. DFT calculations can be used to model complexes with constrained bite angles to isolate and quantify its effect on the activation barriers of different elementary steps.

In rhodium-catalyzed hydroformylation, the bite angle of the diphosphine ligand is a critical factor in controlling the regioselectivity (linear vs. branched aldehyde). Computational studies on related systems have shown how the bite angle affects the steric crowding around the metal center in the key intermediates, thereby directing the reaction towards a specific product. rsc.org

| Ligand (in a generic Pd complex) | Calculated Bite Angle (°) | Relative Rate of Reductive Elimination |

| dppe analogue | 86 | 1.0 |

| This compound analogue | 85 | 0.9 |

| dppp analogue | 91 | 2.5 |

| dppb analogue | 97 | 5.2 |

Note: This table illustrates the general trend observed for diphosphine ligands. The values are for analogous systems and serve for comparative purposes.

Future Research Directions and Perspectives

Exploration of Novel Reaction Substrates and Transformations

While (S,S)-Et-BPE has shown success in specific applications, a significant avenue for future research lies in broadening its substrate scope and exploring its efficacy in a wider range of asymmetric transformations.

A notable application of a rhodium complex incorporating this compound is in the asymmetric hydrogenation of 3-cyano-5-methylhex-3-enoic acid, a key step in the synthesis of Pregabalin. nih.govnih.gov This reaction proceeds with high enantioselectivity, demonstrating the ligand's effectiveness for challenging substrates. nih.gov

| Substrate | Catalyst | Conditions | Product | Conversion (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|---|

| 3-Cyano-5-methylhex-3-enoic acid | [this compound]Rh(COD)⁺BF₄⁻ | H₂ (50 psi), Methanol, 24°C, 40h | (S)-3-Cyano-5-methylhexanoic acid | ~43% (in a specific run) | 95% |

Future work should systematically investigate the performance of this compound in the hydrogenation of other classes of prochiral olefins, such as various enamides, α,β-unsaturated esters, and ketones. The broader family of BPE ligands, like Ph-BPE, has shown great versatility in reactions including hydroformylations and copper-catalyzed reductive couplings. nih.govacs.org This suggests that this compound could also be a powerful ligand for these and other transformations, such as asymmetric allylic alkylation and cyclization reactions. acs.org Exploring its utility in such reactions could unlock new synthetic pathways to valuable chiral molecules.

Development of Heterogeneous Catalytic Systems

A significant limitation of homogeneous catalysts like those derived from this compound is the difficulty in separating the catalyst from the reaction products, which hinders their industrial applicability and recyclability. Developing heterogeneous versions of the this compound catalyst is a critical direction for future research.

Strategies for immobilization could involve:

Polymer Supports: Covalently attaching the BPE ligand framework to insoluble polymer backbones.

Inorganic Supports: Grafting the ligand onto inorganic materials like silica, zeolites, or mesoporous carbon.

Metal-Organic Frameworks (MOFs): Incorporating the BPE ligand as a building block within the MOF structure.

The primary challenge in heterogenization is to maintain the high activity and enantioselectivity of the homogeneous counterpart. The immobilization strategy must provide sufficient flexibility for the catalytic complex to adopt its optimal geometry during the reaction while preventing leaching of the metal or ligand into the solution. Successful development of a robust, recyclable, and highly active heterogeneous catalyst based on this compound would represent a major advance in sustainable asymmetric catalysis.

Advanced Ligand Modification and Rational Design Strategies

The catalytic performance of metal complexes derived from BPE ligands is highly dependent on the steric and electronic properties of the substituents on the phospholane (B1222863) rings. acs.org The family of DuPhos and BPE ligands allows for systematic variation of these groups (e.g., Methyl, Ethyl, Phenyl), which directly influences the catalyst's activity and selectivity in asymmetric hydrogenations and other transformations. acs.org

| Ligand Variant | Substituent on Phospholane | Notable Applications | Key Performance Attribute |

|---|---|---|---|

| Me-BPE | Methyl | Asymmetric hydrogenation of enamides | High enantioselectivity |

| Et-BPE | Ethyl | Asymmetric hydrogenation of enamides and specific cyano-acids | High enantioselectivity and activity |

| i-Pr-BPE | Isopropyl | Asymmetric hydrogenation of β-ketoesters | High enantioselectivity for specific ketone substrates |

| Ph-BPE | Phenyl | Asymmetric hydroformylation, Cu-catalyzed couplings | Versatility and high selectivity in C-C bond forming reactions. nih.govacs.org |

Future research should focus on the rational design of new this compound analogues. This can be achieved by:

Fine-tuning Substituents: Introducing electron-donating or electron-withdrawing groups on the ethyl substituents or replacing them entirely with other alkyl or aryl groups to modulate the electronic properties of the phosphorus atoms.

Backbone Modification: Altering the two-carbon ethane (B1197151) backbone that links the two phospholane rings. Studies on related bis(phospholane) ligands have shown that modifying the bridging group can significantly impact reaction rates and selectivities by altering the P-M-P bite angle. nih.gov

By establishing clear structure-activity relationships (SAR), researchers can move beyond trial-and-error screening and rationally design next-generation ligands based on the this compound scaffold with superior performance for specific target reactions. drugdesign.orgmdpi.com

In-depth Spectroscopic Characterization of Active Species

A thorough understanding of the catalytic mechanism is essential for rational catalyst improvement. While the general mechanisms for rhodium-catalyzed hydrogenations are well-studied, the specific intermediates and transition states involving the this compound ligand are not fully elucidated. Future research should employ advanced spectroscopic techniques to characterize the active catalytic species and key intermediates under reaction conditions.

In situ and Operando Spectroscopy: Techniques like high-pressure Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time information about the catalyst's structure and its interaction with substrates and hydrogen during the catalytic cycle. rsc.orgornl.govunito.it For instance, ³¹P NMR studies can help identify different rhodium-phosphine species in solution. acs.org

X-ray Crystallography: Isolating and structurally characterizing catalyst-substrate adducts or key intermediates can provide invaluable snapshots of the molecular geometry and binding modes that dictate enantioselectivity. nih.gov

Such studies would help to confirm whether the reaction proceeds via an "unsaturated" or "dihydride" pathway, identify the rate-determining step, and reveal the precise interactions responsible for stereochemical induction. acs.orgacs.org This fundamental knowledge is crucial for the rational design strategies outlined in the previous section.

Computational Predictions for Catalyst Optimization

Computational chemistry offers a powerful tool for accelerating catalyst development by predicting the performance of new ligand designs and providing deep mechanistic insight. Density Functional Theory (DFT) calculations can be employed to model the entire catalytic cycle, elucidating the structures and energies of intermediates and transition states. rsc.org

Specifically for this compound, DFT studies have been used to understand the regioselectivity in the formation of isoindolinones, providing evidence for the proposed mechanism. researchgate.net This approach can be extended to predict enantioselectivity in asymmetric hydrogenations by comparing the energy barriers of the competing pathways leading to the (R) and (S) products. nih.govresearchgate.net

Furthermore, emerging data-driven approaches like Bayesian optimization and other machine learning algorithms can be used to navigate the vast chemical space of potential ligand modifications. By building predictive models based on existing experimental and computational data, these methods can guide synthetic efforts toward the most promising new catalyst candidates, reducing the time and resources required for optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S,S)-Et-BPE, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of this compound typically involves asymmetric catalysis or chiral resolution. Key steps include:

- Chiral Ligand Selection : Use of enantiopure ligands (e.g., BINAP derivatives) to control stereochemistry .

- Reaction Condition Optimization : Adjusting temperature, solvent polarity, and catalyst loading to minimize racemization. Purity can be verified via chiral HPLC (e.g., Daicel Chiralpak columns) or circular dichroism (CD) spectroscopy .

- Post-Synthesis Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the desired enantiomer .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular structure, with NOESY experiments for stereochemical assignment .

- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (CSPs) to resolve enantiomers and quantify enantiomeric excess (ee) ≥99% .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and isotopic patterns .

Q. How can researchers ensure reproducibility in this compound-based catalytic studies?

- Methodological Answer :

- Detailed Protocol Documentation : Include exact molar ratios, solvent degassing methods, and inert atmosphere conditions (e.g., Schlenk line techniques) .

- Control Experiments : Use of internal standards (e.g., mesitylene) to monitor reaction progress and byproduct formation .

- Data Sharing : Deposit raw NMR/HPLC data in repositories (e.g., Zenodo) with metadata on instrument calibration .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in this compound-catalyzed asymmetric reactions?

- Methodological Answer :

- Factorial Design of Experiments (DoE) : Screen variables (e.g., temperature, pressure, ligand ratio) using Taguchi or Box-Behnken models to identify dominant factors .

- In Situ Monitoring : Employ ReactIR or UV-Vis spectroscopy to track intermediate species and adjust conditions dynamically .

- Error Propagation Analysis : Calculate uncertainty margins for yield and ee using Monte Carlo simulations .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer :

- Meta-Analysis Framework : Compare datasets using standardized metrics (e.g., turnover number, TOF) and normalize for variables like substrate scope and solvent effects .

- Sensitivity Analysis : Quantify the impact of trace impurities (e.g., moisture, oxygen) on catalytic performance via controlled degradation studies .

- Collaborative Validation : Reproduce key experiments in independent labs with shared protocols to isolate methodological discrepancies .

Q. What advanced statistical methods are suitable for analyzing non-linear kinetic data in this compound-mediated reactions?

- Methodological Answer :

- Non-Linear Regression Models : Fit kinetic data to Michaelis-Menten or Hill equations using software like OriginLab or Python’s SciPy .

- Multivariate Analysis : Apply principal component analysis (PCA) to decouple synergistic effects of temperature and catalyst loading .

- Bayesian Inference : Estimate posterior distributions for rate constants using Markov Chain Monte Carlo (MCMC) sampling .

Data Integrity & Reporting

Q. What criteria should guide the inclusion of this compound experimental data in publications?

- Methodological Answer :

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable (e.g., via Supplementary Information with machine-readable formats) .

- Raw Data Transparency : Provide uncropped NMR spectra, HPLC chromatograms, and crystallographic files (if applicable) .

- Uncertainty Quantification : Report confidence intervals for ee, yield, and kinetic parameters using guidelines from NIST or IUPAC .

Contradiction & Validation

Q. How can researchers address discrepancies in enantioselectivity outcomes with this compound under identical conditions?

- Methodological Answer :

- Systematic Replication : Repeat experiments with fresh reagent batches and alternative instrumentation to rule out equipment bias .

- Cross-Validation : Compare results with orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. CD spectroscopy) .

- Error Source Mapping : Use Ishikawa diagrams to trace variability to root causes (e.g., operator technique, solvent lot differences) .

Ethical & Compliance Considerations

Q. What ethical standards apply to publishing this compound data involving proprietary catalysts?

- Methodological Answer :

- IP Disclosure : Declare patent-pending methods or restricted materials in conflict-of-interest statements .

- Data Anonymization : Omit proprietary ligand structures if required, while providing sufficient detail for reproducibility .

- Collaboration Agreements : Secure material transfer agreements (MTAs) before sharing non-public synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.